1-(3-Bromophenyl)propane-1-thiol
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Overview
Description
1-(3-Bromophenyl)propane-1-thiol is an organic compound with the molecular formula C9H11BrS It is a thiol, which means it contains a sulfur-hydrogen (–SH) group Thiols are known for their strong and often unpleasant odors
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3-Bromophenyl)propane-1-thiol can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 3-bromopropylbenzene with a sulfur nucleophile such as thiourea. The reaction typically proceeds under basic conditions, followed by hydrolysis to yield the desired thiol .
Industrial Production Methods
Industrial production methods for thiols often involve the use of phase-transfer catalysts to enhance reaction efficiency. For example, the use of tetrabutylammonium bromide as a phase-transfer catalyst can facilitate the nucleophilic substitution reaction, leading to higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromophenyl)propane-1-thiol undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to disulfides using oxidizing agents such as bromine (Br2) or iodine (I2).
Reduction: Disulfides can be reduced back to thiols using reducing agents like zinc and acid.
Substitution: The thiol group can participate in nucleophilic substitution reactions, where the sulfur atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Bromine (Br2) or iodine (I2) in an organic solvent.
Reduction: Zinc and hydrochloric acid (HCl).
Substitution: Thiourea in the presence of a base, followed by hydrolysis.
Major Products Formed
Oxidation: Disulfides (R–S–S–R’).
Reduction: Thiols (R–SH).
Substitution: Various substituted thiols depending on the nucleophile used.
Scientific Research Applications
1-(3-Bromophenyl)propane-1-thiol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3-Bromophenyl)propane-1-thiol involves its ability to form disulfide bonds through oxidation. This interconversion between thiols and disulfides is crucial in various biological processes, including protein folding and cellular protection against oxidative stress . The compound can also act as a nucleophile in substitution reactions, targeting electrophilic centers in other molecules .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-1-propanethiol: Similar in structure but with different substitution patterns on the benzene ring.
4-Bromophenylmethanethiol: Another thiol with a bromophenyl group but differing in the length of the carbon chain.
Uniqueness
1-(3-Bromophenyl)propane-1-thiol is unique due to its specific substitution pattern and the presence of both a bromine atom and a thiol group. This combination imparts distinct reactivity and potential for diverse applications in research and industry.
Properties
Molecular Formula |
C9H11BrS |
---|---|
Molecular Weight |
231.15 g/mol |
IUPAC Name |
1-(3-bromophenyl)propane-1-thiol |
InChI |
InChI=1S/C9H11BrS/c1-2-9(11)7-4-3-5-8(10)6-7/h3-6,9,11H,2H2,1H3 |
InChI Key |
RWFBGTVFTGHWBA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC(=CC=C1)Br)S |
Origin of Product |
United States |
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